![molecular formula C7H9NO B2787759 Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one CAS No. 20205-48-5; 77131-40-9](/img/structure/B2787759.png)
Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one: is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is notable for its unique structural properties, which include a quasi-planar β-lactam moiety and a rigid cyclohexane ring that can assume either a flexible boat form or a flexible half-chair form . These structural characteristics make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one typically involves several steps, including the formation of the bicyclic ring system and the introduction of the nitrogen atom. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized through the reaction of a suitable diene with a nitrogen-containing reagent under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mécanisme D'action
The mechanism of action of Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one can be compared with other similar compounds, such as:
cis-6-Azabicyclo[3.2.0]heptan-7-one: This compound has a similar bicyclic structure but differs in the size and arrangement of its rings.
7-Methyl-7-azabicyclo[4.2.0]oct-3-en-8-one: This compound features a methyl group attached to the nitrogen atom, which can influence its chemical and biological properties.
3,4-Dibromo-7-methyl-7-azabicyclo[4.2.0]octan-8-one: The presence of bromine atoms in this compound can significantly alter its reactivity and interactions with other molecules.
These comparisons highlight the uniqueness of Rac-(1r,6s)-7-azabicyclo[42
Propriétés
Numéro CAS |
20205-48-5; 77131-40-9 |
|---|---|
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.155 |
Nom IUPAC |
(1S,6R)-7-azabicyclo[4.2.0]oct-3-en-8-one |
InChI |
InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9)/t5-,6+/m0/s1 |
Clé InChI |
IHROAFZNBVGGFN-NTSWFWBYSA-N |
SMILES |
C1C=CCC2C1C(=O)N2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[({[2,3'-bipyridine]-4-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2787678.png)
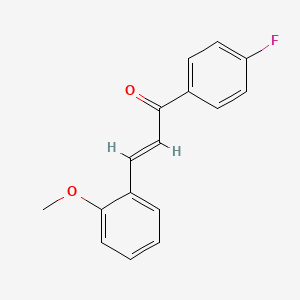
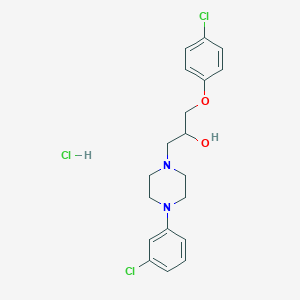

![4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2787683.png)
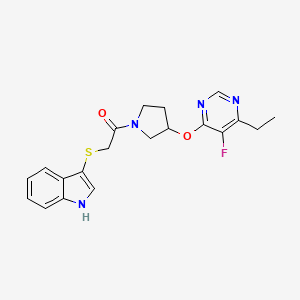
![2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole](/img/structure/B2787686.png)

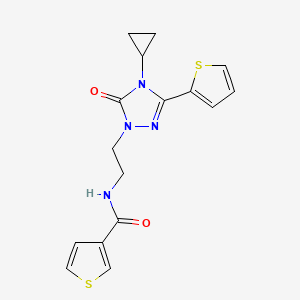
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2787692.png)


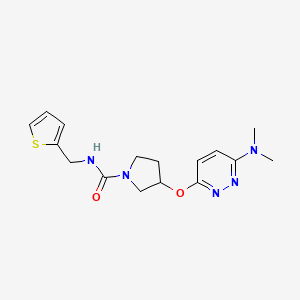
![4'-Bromo[1,1'-biphenyl]-4-acetamide](/img/structure/B2787699.png)
